4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-[2-(3-chlorophenyl)acetyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-11-3-1-2-10(6-11)7-13(17)16-4-5-18-9-12(16)8-15/h1-3,6,12H,4-5,7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTFPWUPUSCISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CC(=CC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile typically involves the reaction of 3-chlorophenylacetic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with cyanogen bromide to introduce the carbonitrile group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized morpholine derivatives.
Scientific Research Applications
4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Piperazine Derivatives
Example: 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ND-7)
- Structural Differences : Replaces the morpholine ring with a piperazine scaffold (two nitrogen atoms instead of one oxygen).
- Synthesis: Prepared via coupling reactions between 3-chlorophenylpiperazine and a fluoroquinolone precursor, contrasting with the condensation methods used for the target compound .
- Biological Activity: Exhibits antibacterial properties, likely due to the fluoroquinolone moiety, whereas the target compound’s bioactivity remains under investigation .
Pyridinecarbonitrile Derivatives
Example : 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile
- Structural Differences : Features a pyridine ring instead of morpholine, with a 3-chlorophenethyl chain and nitrile group.
- Applications : Serves as a synthetic impurity in antihistamine production (e.g., loratadine), highlighting the role of nitriles in pharmaceutical intermediates .
- Lipophilicity : Lower log k (2.5) compared to the target compound (estimated log k ~2.8), attributed to the pyridine ring’s reduced polarity versus morpholine .
Thiazole Derivatives
Example: 2-(Arylidenehydrazono)-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles
- Structural Differences : Incorporates a thiazole ring with bromophenyl and 3-chlorophenyl groups.
- Synthesis: Utilizes 2-bromo-1-(4-bromophenyl)ethanone and hydrazinecarbothioamides, differing from the acetylation steps in the target compound’s preparation .
- Characterization : Relies on mass spectrometry and molecular modeling (Chem3D Pro), similar to methods applicable to the target compound .
Physicochemical Properties
Table 1: Key Property Comparison
| Compound | Molecular Weight | Lipophilicity (log k) | Solubility (Polar Solvents) | Key Functional Groups |
|---|---|---|---|---|
| 4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile | 290.72 | ~2.8 (estimated) | Moderate (ethanol/DMF) | Morpholine, nitrile, acetyl |
| ND-7 (Piperazine derivative) | 523.35 | 3.1 | Low | Piperazine, fluoroquinolone |
| 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile | 242.70 | 2.5 | High | Pyridine, nitrile |
| 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates | ~350–400 | 2.7–3.2 | Variable | Carbamate, chloroaryl |
Notes:
Biological Activity
4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its biological activity has been explored in various contexts, particularly in the treatment of neurological disorders and cancer. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 3-chlorophenyl group and an acetyl moiety, along with a carbonitrile functional group. This configuration contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through inhibition or activation, influencing various cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It may interact with receptors that mediate neurotransmission or tumor growth, impacting neurological and cancer-related pathways.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 45.0 |
| PC-3 (Prostate) | 32.5 |
| Caco2 (Colon) | 50.0 |
These results suggest that the compound has moderate to high potency against specific cancer types, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 22.0 |
| Escherichia coli | 18.5 |
| Candida albicans | 25.0 |
The minimum inhibitory concentration (MIC) values indicate that the compound possesses significant antimicrobial efficacy, suggesting its potential use in treating infections .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Neurological Disorders : In animal models of Alzheimer's disease, the compound demonstrated neuroprotective effects by reducing amyloid-beta accumulation and improving cognitive function.
- Cancer Therapy : A study involving xenograft models showed that treatment with this compound significantly reduced tumor size compared to controls, indicating its potential as an adjunct therapy in cancer treatment.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- Formulation Development : Investigating optimal delivery methods to enhance bioavailability and efficacy.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
